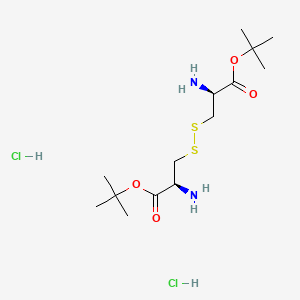
H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound is often used in peptide synthesis and protein science due to its unique properties and ability to form disulfide bonds, which are essential for the structural stability of proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl typically involves the protection of the thiol group of cysteine to prevent unwanted reactions during peptide synthesis. One common method is the use of tert-butyl (OtBu) as a protecting group. The synthesis process includes the following steps:
Protection of the Thiol Group: The thiol group of cysteine is protected using tert-butyl (OtBu) to form H-D-Cys(1)-OtBu.
Coupling Reaction: The protected cysteine derivative is then coupled with another molecule of H-D-Cys(1)-OtBu.
Formation of Hydrochloride Salt: The final product, H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu, is converted into its hydrochloride salt form (2HCl) to enhance its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity. The use of protecting groups and coupling reagents is optimized to ensure efficient synthesis and minimal side reactions .
化学反应分析
Types of Reactions
H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfide bonds, which are crucial for the structural integrity of peptides and proteins.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The protected thiol groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Various alkylating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Introduction of new functional groups to the thiol moiety.
科学研究应用
H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Protein Engineering: Facilitates the formation of disulfide bonds, which are essential for protein folding and stability.
Bioconjugation: Employed in the modification of proteins and peptides for various biochemical assays.
Drug Development: Investigated for its potential in developing peptide-based therapeutics
作用机制
The primary mechanism of action of H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl involves the formation and cleavage of disulfide bonds. These bonds play a critical role in maintaining the structural integrity of peptides and proteins. The compound’s ability to form stable disulfide bonds makes it valuable in protein engineering and drug development .
相似化合物的比较
Similar Compounds
H-D-Cys(Bzl)-OH: Another cysteine derivative with a benzyl protecting group.
Fmoc-Cys(Trt)-OH: A cysteine derivative with a trityl protecting group.
Boc-Cys(Acm)-OH: A cysteine derivative with an acetamidomethyl protecting group
Uniqueness
H-D-Cys(1)-OtBu.H-D-Cys(1)-OtBu.2HCl is unique due to its tert-butyl protecting group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in solid-phase peptide synthesis and other applications where selective protection and deprotection of thiol groups are required .
属性
分子式 |
C14H30Cl2N2O4S2 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC 名称 |
tert-butyl (2S)-2-amino-3-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate;dihydrochloride |
InChI |
InChI=1S/C14H28N2O4S2.2ClH/c1-13(2,3)19-11(17)9(15)7-21-22-8-10(16)12(18)20-14(4,5)6;;/h9-10H,7-8,15-16H2,1-6H3;2*1H/t9-,10-;;/m1../s1 |
InChI 键 |
QEFUTIQOPVMOJQ-HSTMFJOWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@@H](CSSC[C@H](C(=O)OC(C)(C)C)N)N.Cl.Cl |
规范 SMILES |
CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13897631.png)
![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)
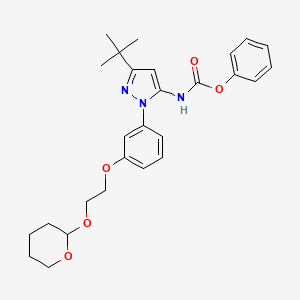
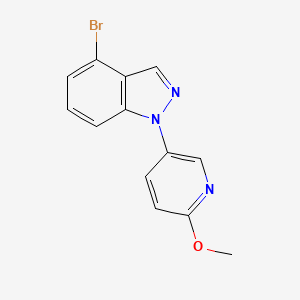
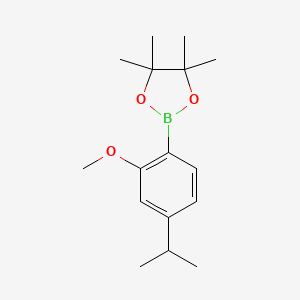
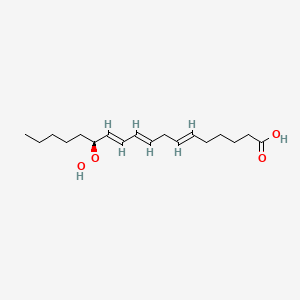

![2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid](/img/structure/B13897661.png)
![Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate](/img/structure/B13897667.png)
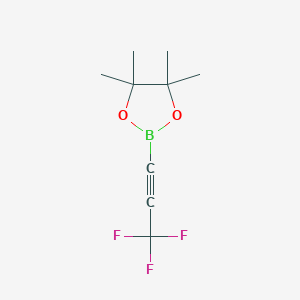
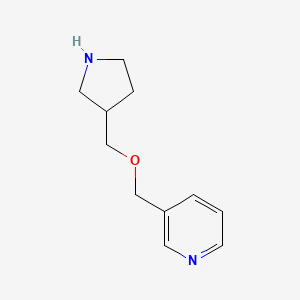
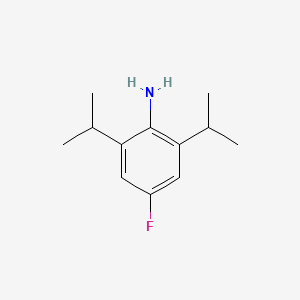
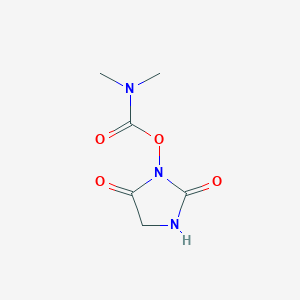
![Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B13897714.png)
